molecular formula C13H19NS B7997278 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol

Cat. No.: B7997278
M. Wt: 221.36 g/mol
InChI Key: VJADLGKHEQTUIK-UHFFFAOYSA-N
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Description

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol is a chemical compound of significant interest in synthetic and medicinal chemistry research. It features a benzenethiol core functionalized with a (2-methylpiperidin-1-yl)methyl group. The integration of the thiol (-SH) group with the 2-methylpiperidine moiety creates a versatile molecular scaffold. The thiol group is a key functional handle for various chemical transformations. It is notably employed in chemoselective ligation techniques , such as the synthesis of thioesters for Native Chemical Ligation (NCL) . NCL is a powerful method for the convergent synthesis of large peptides and proteins from unprotected peptide segments . This makes the compound a valuable building block in the field of chemical biology for constructing complex biomolecules. Furthermore, the 2-methylpiperidine subunit is a privileged structure in pharmaceutical research, often used to optimize the physicochemical properties and bioavailability of drug candidates . The presence of this moiety suggests potential applications in developing pharmacologically active molecules. Researchers can utilize this compound as a key synthon in the synthesis of more complex structures, particularly where a thiol functional group is required for conjugation, ligation, or as part of a potential pharmacophore. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(2-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-5-2-3-8-14(11)10-12-6-4-7-13(15)9-12/h4,6-7,9,11,15H,2-3,5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJADLGKHEQTUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 2-methylpiperidine with benzyl chloride, followed by thiolation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 2-Methylpiperidine reacts with benzyl chloride in the presence of a base to form the intermediate 3-((2-Methylpiperidin-1-yl)methyl)benzyl chloride.

    Step 2: The intermediate is then treated with a thiolating agent such as sodium hydrosulfide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The benzenethiol moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol has been investigated for its potential in drug development due to its structural features that allow for interaction with biological targets.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of piperidine derivatives, including this compound. The compound exhibited notable activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The structure-activity relationship (SAR) analysis suggested that modifications to the piperidine ring could enhance efficacy against resistant strains of bacteria .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules.

Synthetic Routes

Common synthetic methods include:

  • Alkylation Reactions: Utilized to introduce various functional groups.
  • Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions to form thioethers or sulfonamides.

Table 1: Synthetic Applications

Reaction TypeExample ReactionProduct Type
Alkylation3-((2-Methylpiperidin-1-yl)methyl) + Alkyl HalideAlkylated Derivative
Substitution3-((2-Methylpiperidin-1-yl)methyl) + ElectrophileThioether or Sulfonamide

Material Science

In material science, this compound is explored for its potential in developing new materials with specific properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. The thiol group facilitates cross-linking reactions that improve the overall performance of the material .

Potential for Further Research

The unique structure of this compound presents opportunities for further exploration in various fields:

  • Drug Design: Its ability to interact with multiple biological targets makes it a candidate for designing multi-target drugs.
  • Nanotechnology: Potential applications in creating nanocarriers for drug delivery systems due to its compatibility with various substrates.

Mechanism of Action

The mechanism of action of 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzenethiol moiety can interact with biological macromolecules, potentially leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one ()

  • Core Structure: Chromenone (4H-chromen-4-one) with a 2-methylpiperidinylmethyl group at the 8-position.
  • Functional Groups : Hydroxy (-OH), methoxy (-OCH₃), and ketone (C=O).
  • Key Differences: The chromenone core introduces aromaticity and planar rigidity, contrasting with the flexible benzenethiol scaffold.

2-Methyl-5-nitro-1-[2-[phenyl(benzenethiol-2-yl)methoxy]ethyl]-1H-imidazole (5d, )

  • Core Structure: Nitroimidazole with a benzenethiol-2-yl group linked via a phenoxyethyl chain.
  • Functional Groups: Nitro (-NO₂), imidazole, and thiol (-SH).
  • Key Differences : The nitroimidazole core confers antibacterial activity, while the thiol’s position (2-yl vs. 3-yl) and linkage (methoxyethyl vs. methylpiperidinyl) alter solubility and target interactions .

Physicochemical Properties

Property 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol Chromenone Derivative () Imidazole Derivative 5d ()
Molecular Weight ~237 g/mol (estimated) ~381 g/mol ~428 g/mol
Solubility Moderate in polar solvents (thiol-dependent) Low (chromenone hydrophobicity) Moderate (nitroimidazole polarity)
Acidity (pKa) ~6.5–8.5 (thiol group) ~9–11 (phenolic -OH) ~4–6 (imidazole proton)
Lipophilicity (LogP) ~2.5 (piperidine enhances lipophilicity) ~3.8 ~3.2

Key Observations :

  • The thiol group in the target compound increases acidity compared to the chromenone’s phenolic -OH but remains less acidic than the nitroimidazole’s protonated nitrogen .

Biological Activity

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a benzenethiol moiety, which are crucial for its biological interactions. The presence of the piperidine ring may enhance its ability to interact with various biological targets, including enzymes and receptors.

The compound's mechanism of action involves its interaction with specific molecular targets. The piperidine and thiol groups can modulate the activity of enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. This interaction is essential for understanding its therapeutic effects and potential side effects.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For example, derivatives have shown promising activity against various cancer cell lines, with IC50 values indicating effective cytotoxicity.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)0.28
Compound BA549 (lung cancer)0.48
Compound CHCT-116 (colon cancer)0.16

These findings suggest that similar compounds may also exhibit significant anticancer properties, warranting further investigation into this compound's potential as an anticancer agent .

Antimicrobial Activity

Additionally, there is evidence suggesting that compounds with similar structures possess antimicrobial properties. Investigations into their effects on bacterial strains have shown that they can inhibit growth effectively, indicating potential applications in treating infections .

Study on Piperidine Derivatives

A study focused on the design and synthesis of piperidine derivatives demonstrated that modifications to the piperidine ring could enhance binding affinity to biological targets. This work highlighted the importance of structural optimization in developing effective therapeutic agents .

Interaction with Neurotransmitter Systems

Compounds related to this compound have been investigated for their effects on neurotransmitter systems. Research indicates that these compounds may influence serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression .

Q & A

Q. What are the recommended synthetic routes for 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the 2-methylpiperidine moiety and react it with a benzyl halide derivative (e.g., 3-bromobenzyl bromide) to form the (2-methylpiperidin-1-yl)methyl intermediate. Subsequent thiolation can be achieved using sodium sulfide (Na₂S) or thiourea under nucleophilic substitution conditions. Optimization involves controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to enhance yield. Monitoring intermediates via TLC and GC-MS is critical to avoid side reactions like oxidation of the thiol group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the methylpiperidinyl and benzenethiol moieties. The methyl group on piperidine appears as a triplet at ~1.2–1.4 ppm, while aromatic protons resonate between 6.8–7.5 ppm.
  • HR-MS : High-resolution mass spectrometry identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) ensures purity (>95%) and detects thiol oxidation byproducts .

Q. How can researchers mitigate thiol oxidation during storage and handling?

  • Methodological Answer : Store the compound under inert gas (N₂ or Ar) at −20°C in amber vials to prevent light-induced oxidation. Add stabilizing agents like 1,4-dithiothreitol (DTT) or EDTA to buffers. Purity should be verified via iodometric titration before critical experiments .

Advanced Research Questions

Q. What computational methods are suitable for predicting the adsorption behavior of this compound on metal surfaces?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using VASP or Gaussian) can model adsorption on Au(111) or Ag surfaces. Compare physisorption (van der Waals interactions) versus chemisorption (S–metal bond formation). Include solvent effects (implicit solvation models) and analyze charge transfer using Mulliken population analysis. Experimental validation via SERS (surface-enhanced Raman spectroscopy) is recommended to confirm computational predictions .

Q. How does the 2-methylpiperidinyl substituent influence the compound’s reactivity in nucleophilic or radical reactions?

  • Methodological Answer : The methylpiperidinyl group acts as an electron-donating substituent, increasing electron density on the benzene ring and enhancing thiolate nucleophilicity. Compare reaction rates with unsubstituted benzenethiol in SN₂ reactions (e.g., alkylation with methyl iodide). For radical pathways (e.g., disulfide formation), use EPR spectroscopy to detect thiyl radicals and assess stabilization effects from the piperidine ring .

Q. What strategies resolve contradictions in thermodynamic data for dissociation pathways (e.g., thiol vs. thiolate formation)?

  • Methodological Answer : Perform temperature-dependent UV-Vis spectroscopy to monitor dissociation equilibria in aqueous/organic solvents. Calculate ΔG using van’t Hoff plots and compare with DFT-derived energies. If experimental and computational data conflict, re-evaluate solvent models or consider proton-coupled electron transfer (PCET) mechanisms overlooked in simulations .

Q. How can this compound be evaluated for biological activity, such as enzyme inhibition or antimicrobial effects?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of cysteine proteases (e.g., caspase-3) via fluorogenic substrates (e.g., Ac-DEVD-AMC). Pre-incubate the compound with the enzyme and measure residual activity.
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a redox-sensitive dye (resazurin) to quantify bacterial viability .

Q. What are the challenges in incorporating this compound into polymer matrices for controlled-release applications?

  • Methodological Answer : The thiol group can act as a chain-transfer agent in radical polymerizations (e.g., with methacrylates). Optimize monomer-to-thiol ratios to balance crosslinking density and release kinetics. Monitor real-time conversion via FT-NIR and assess mechanical properties (DMA) to avoid premature vitrification .

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